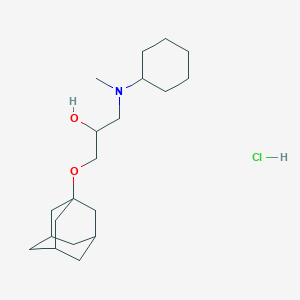
4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties
Research on derivatives of piperidine, including compounds similar to "4-(2,3-Dimethylphenoxy)-1-(piperidin-1-yl)butan-1-one", has been focused on exploring their synthesis methods and pharmacological properties. These compounds, such as trihexyphenidyl, biperiden, and raloxifene, are synthesized for various pharmacological applications, demonstrating the chemical versatility and potential medicinal value of such derivatives (Vardanyan, 2018).
Material Science and Catalysis
In material science, compounds with piperidine structures have been studied for their ability to act as active Lewis pairs in reactions, such as C–H bond activation, demonstrating their potential in catalysis and material synthesis (Uhl et al., 2016).
NMDA-Receptor Affinity
The NMDA-receptor affinity of ring and side chain homologous dexoxadrol derivatives has been explored, indicating the potential of piperidine derivatives in developing treatments for conditions mediated by NMDA receptors (Aepkers & Wünsch, 2004).
Anion Exchange Membranes
Poly(arylene piperidinium) hydroxide ion exchange membranes have been synthesized for use in alkaline fuel cells, showcasing the application of piperidine derivatives in energy technology. These membranes exhibit excellent alkaline stability and conductivity, important for efficient fuel cell operation (Olsson et al., 2018).
Conformational and Biological Investigations
The design and synthesis of N-acyl derivatives of piperidin-4-ones have been conducted, with studies on their conformation and biological activities, including antibacterial and antioxidant effects. This research highlights the potential of such compounds in developing new pharmaceuticals (Mohanraj & Ponnuswamy, 2017).
Eigenschaften
IUPAC Name |
4-(2,3-dimethylphenoxy)-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-6-9-16(15(14)2)20-13-7-10-17(19)18-11-4-3-5-12-18/h6,8-9H,3-5,7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGIBHFGCRLOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)



![N-(benzo[d]thiazol-5-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2695162.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((pyridin-2-ylmethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2695166.png)
![1-(4-chlorophenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2695167.png)
![(1-(4-Fluorophenyl)cyclopropyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2695168.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)


